molecular formula C6H12ClNO B13899302 (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

Cat. No.: B13899302
M. Wt: 149.62 g/mol
InChI Key: LUTVSQCTGHUTOO-RWOHWRPJSA-N
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Description

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride is a chemical compound with the molecular formula C7H13NOCl. It is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is often used as an intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Epimerization: Under basic conditions, (2S,4R)-4-aminoproline methyl esters undergo epimerization at the α-position.

    Lactamization: The epimerized product then undergoes intramolecular aminolysis to form a bridged lactam intermediate.

    Hydrolysis and Reduction: The lactam intermediate is hydrolyzed and reduced to yield the desired (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands for asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1

InChI Key

LUTVSQCTGHUTOO-RWOHWRPJSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CN2)O.Cl

Canonical SMILES

C1C2CC(C1CN2)O.Cl

Origin of Product

United States

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